molecular formula C17H16N2O4 B1679321 4-N-Maleimidobenzoic acid-NHS CAS No. 64191-06-6

4-N-Maleimidobenzoic acid-NHS

Cat. No. B1679321
CAS RN: 64191-06-6
M. Wt: 312.32 g/mol
InChI Key: XZFYSTPLSPZNKJ-UHFFFAOYSA-N
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Description

4-N-Maleimidobenzoic acid-NHS is a heterobifunctional cross-linking reagent . It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5). The second coupling is specific for molecules containing free sulfhydryl by thioether linkage buffered at pH 6.8 (6.5-7.0) .


Synthesis Analysis

The synthesis of 4-N-Maleimidobenzoic acid-NHS involves several steps . The reaction conditions include the use of dicyclohexyl-carbodiimide in tetrahydrofuran at -15 degrees Celsius for 2 hours, followed by room temperature for 3 hours .


Molecular Structure Analysis

The molecular formula of 4-N-Maleimidobenzoic acid-NHS is C15H10N2O6 . The InChIKey is GSYZMVGSEGJHGT-UHFFFAOYSA-N . The Canonical SMILES is C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O .


Chemical Reactions Analysis

4-N-Maleimidobenzoic acid-NHS reacts with primary amines and free sulfhydryl groups . The reaction with primary amines forms amide bonds, while the reaction with free sulfhydryl groups forms thioether linkages .


Physical And Chemical Properties Analysis

The molecular weight of 4-N-Maleimidobenzoic acid-NHS is 314.25 g/mol . It has a topological polar surface area of 101 Ų . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

“4-N-Maleimidobenzoic acid-NHS”, also known as MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester), is a crosslinking reagent used in protein labeling and crosslinking . It contains NHS-ester and maleimide reactive groups at opposite ends of a short aromatic spacer arm (7.3 angstroms) .

The reactive groups, NHS ester and maleimide, are reactive towards amino and sulfhydryl groups . This makes MBS a useful tool in bioconjugation, particularly in the creation of enzyme immunoconjugates .

MBS is non-cleavable and water-insoluble. It must first be dissolved in DMF or DMSO before use .

    Protein Labeling & Crosslinking

    • MBS is widely used in protein labeling and crosslinking . The NHS ester and maleimide reactive groups at opposite ends of a short aromatic spacer arm (7.3 angstroms) allow it to react with amino and sulfhydryl groups .
    • This property makes MBS a valuable tool in bioconjugation, particularly in the creation of enzyme immunoconjugates .

    Enzyme Immunoconjugates Formation

    • MBS is popular for forming enzyme immunoconjugates . These are used in various immunoassays, including ELISA, Western blotting, and immunohistochemistry .

    Bioconjugation

    • MBS is used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules . The NHS ester and maleimide reactive groups allow it to react with amino and sulfhydryl groups, respectively .
    • This property makes MBS a valuable tool in the creation of enzyme immunoconjugates .

    Drug Delivery

    • MBS can be used in drug delivery systems. The maleimide group can react with thiol groups on a drug molecule, allowing it to be attached to a carrier molecule via the NHS ester group .

    Surface Modification

    • MBS can be used for the surface modification of materials. The maleimide group can react with thiol groups on a surface, allowing other molecules to be attached via the NHS ester group .

    Peptide Synthesis

    • MBS can be used in peptide synthesis. The maleimide group can react with thiol groups on a peptide, allowing other molecules to be attached via the NHS ester group .

Future Directions

The future directions of 4-N-Maleimidobenzoic acid-NHS research could involve its use as a precursor in the synthesis of polyimides . It could also be used in the development of new optically active monomers .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-3-1-9(2-4-10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYZMVGSEGJHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-Maleimidobenzoic acid-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Alsulami, N Nath, R Flemming, H Wang… - Biosensors and …, 2021 - Elsevier
… Firstly, FB1 standard was dissolved in N,N-Dimethylformamide, and then reacted with 10 M excess of diispropylethylamine and 5 M excess of 4-N-Maleimidobenzoic acid-NHS to form …
Number of citations: 30 www.sciencedirect.com

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